Strepronin is a mucolytic drug. A mucolytic agent is any agent which dissolves thick mucus usually used to help relieve respiratory difficulties. The viscosity of mucous secretions in the lungs is dependent upon the concentrations of mucoprotein as well as the presence of disulfide bonds between these macromolecules and DNA.
Stepronin
CAS No.: 72324-18-6
Cat. No.: VC0543959
Molecular Formula: C10H11NO4S2
Molecular Weight: 273.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72324-18-6 |
---|---|
Molecular Formula | C10H11NO4S2 |
Molecular Weight | 273.3 g/mol |
IUPAC Name | 2-[2-(thiophene-2-carbonylsulfanyl)propanoylamino]acetic acid |
Standard InChI | InChI=1S/C10H11NO4S2/c1-6(9(14)11-5-8(12)13)17-10(15)7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,11,14)(H,12,13) |
Standard InChI Key | JNYSEDHQJCOWQU-UHFFFAOYSA-N |
SMILES | CC(C(=O)NCC(=O)O)SC(=O)C1=CC=CS1 |
Canonical SMILES | CC(C(=O)NCC(=O)O)SC(=O)C1=CC=CS1 |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Stepronin’s molecular formula (C₁₀H₁₁NO₄S₂) and weight (273.33 g/mol) reflect its hybrid structure, combining a glycine derivative with a thiol group and a disulfide-linked aromatic moiety. Its sodium salt form (C₁₀H₁₀NO₄S₂·Na) enhances solubility for pharmaceutical applications . Key features include:
Property | Value |
---|---|
Stereochemistry | Racemic |
Defined Stereocenters | 0 |
SMILES | CC(SC(=O)C1=CC=CS1)C(=O)NCC(O)=O |
InChI Key | JNYSEDHQJCOWQU-UHFFFAOYSA-N |
The thiol group (-SH) is critical for its redox activity, enabling interactions with cellular proteins and reactive oxygen species (ROS) .
Synthesis and Derivatives
Pharmacological Applications
Expectorant Activity
Stepronin reduces mucus viscosity by dual mechanisms:
-
Cl⁻ Secretion Inhibition: Suppresses chloride efflux in airway epithelial cells, decreasing fluid secretion .
-
Mucin Modulation: Lowers glycoprotein release from submucosal glands without disrupting gastric mucosa .
Clinical studies demonstrate efficacy in chronic bronchitis, with a favorable safety profile compared to traditional mucolytics like N-acetylcysteine .
Immunosuppressive Effects
In murine graft-versus-host disease (GVHD) models, stepronin prevents T-cell activation and cytokine release via calcineurin inhibition, akin to cyclosporine A (CyA). Unlike CyA, it lacks nephrotoxicity at therapeutic doses . Key findings:
Parameter | Stepronin | Cyclosporine A |
---|---|---|
GVHD Suppression (ED₅₀) | 15 mg/kg | 10 mg/kg |
Nephrotoxicity | Absent | Present |
Therapeutic Index | 8.2 | 3.5 |
This immunosuppression is linked to downregulation of NFAT signaling pathways .
Antiviral Activity
Stepronin indirectly inhibits HIV-1 replication in mononuclear cells by blocking viral entry or fusion. In vitro assays show a 70% reduction in p24 antigen levels at 50 μM, comparable to first-line antiretrovirals like zidovudine .
Mechanisms in Multidrug Resistance
Collateral Sensitivity in MDR Cancers
Stepronin exhibits selective toxicity toward P-glycoprotein (P-gp)- and MRP1-overexpressing cells, a phenomenon termed collateral sensitivity. In KB-V1 adenocarcinoma cells (P-gp⁺), it achieves an IC₅₀ of 0.147 mM vs. 7.54 mM in parental KB-3-1 cells (resistance ratio = 51) .
Cell Line | IC₅₀ (mM) | Resistance Ratio |
---|---|---|
KB-3-1 (Parental) | 7.54 ± 0.2 | — |
KB-V1 (P-gp⁺) | 0.147 ± 0.02 | 51 |
NCI/ADR-RES (P-gp⁺) | 0.6 ± 0.1 | 15 |
Mechanistically, stepronin destabilizes ABCB1 mRNA, reducing P-gp expression by 60% after 72 hours .
Synergy with Chemotherapeutics
Long-term stepronin exposure sensitizes MDR cells to doxorubicin (5.0-fold) and paclitaxel (2.0-fold) by restoring intracellular drug accumulation. This synergism is absent in non-P-gp substrates like cisplatin .
Future Directions
Oncology Applications
Ongoing trials explore stepronin as an adjuvant to reverse P-gp-mediated resistance in colorectal and breast cancers. Preclinical data suggest synergy with immune checkpoint inhibitors by alleviating immunosuppressive tumor microenvironments .
Antiviral Optimization
Structural modifications targeting the glycine backbone may enhance HIV-1 inhibition while retaining low cytotoxicity. Computational models predict improved binding to viral envelope glycoproteins .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume